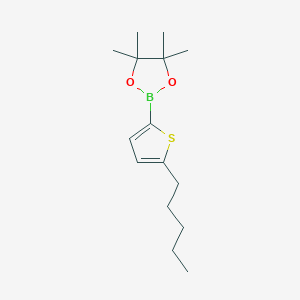

5-Pentylthiophene-2-boronic acid pinacol ester

説明

5-Pentylthiophene-2-boronic acid pinacol ester is a boronic acid derivative featuring a thiophene ring substituted with a pentyl group at the 5-position and a pinacol-protected boronic ester at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers, organic semiconductors, and pharmaceutical intermediates . The pentyl substituent enhances solubility in non-polar solvents, making it advantageous for applications in organic electronics and materials science.

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO2S/c1-6-7-8-9-12-10-11-13(19-12)16-17-14(2,3)15(4,5)18-16/h10-11H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOQONMRVDSCNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentylthiophene-2-boronic acid pinacol ester typically involves the borylation of 5-pentylthiophene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production of 5-Pentylthiophene-2-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-throughput screening and process optimization techniques helps in achieving consistent product quality.

化学反応の分析

Types of Reactions

5-Pentylthiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.

生物活性

5-Pentylthiophene-2-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

5-Pentylthiophene-2-boronic acid pinacol ester consists of a thiophene ring substituted with a pentyl group and a boronic acid moiety. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols, which can influence biological interactions.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. A study focused on the cytotoxic effects of 5-Pentylthiophene-2-boronic acid pinacol ester on various cancer cell lines, particularly prostate cancer cells.

Study Findings:

- Cell Lines Tested : PC-3 (prostate cancer) and MDA-MB-231 (breast cancer).

- Cytotoxicity Results :

| Concentration (µM) | PC-3 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 80 | 85 |

| 50 | 55 | 60 |

| 100 | 30 | 40 |

The results indicated a dose-dependent decrease in cell viability, suggesting that the compound can induce apoptosis in cancer cells, particularly at higher concentrations .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC) Results :

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.125 |

These findings suggest that the compound possesses notable antimicrobial properties, potentially inhibiting bacterial growth through interaction with microbial enzymes or receptors.

The biological activity of 5-Pentylthiophene-2-boronic acid pinacol ester can be attributed to several mechanisms:

- Enzyme Inhibition : The boronic acid moiety may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.

- Cellular Interaction : The pentylthiophene structure enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, possibly through mitochondrial dysfunction or caspase activation.

Study 1: Anticancer Activity

A detailed investigation was conducted to assess the anticancer effects of the compound on human prostate cancer cells (PC-3). The study utilized various concentrations over a period of 72 hours. The results demonstrated significant cytotoxicity at higher doses, indicating potential therapeutic applications in oncology.

Study 2: Antimicrobial Efficacy

In another study, the compound's antimicrobial activity was tested against multiple strains. The results showed effective inhibition at low concentrations, highlighting its potential as an antimicrobial agent in treating infections caused by resistant bacteria.

科学的研究の応用

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 5-pentylthiophene-2-boronic acid pinacol ester is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules.

- Mechanism : The compound acts as a nucleophile, where the boron atom facilitates the transfer of the aryl group to an electrophile in the presence of a palladium catalyst.

- Advantages : The use of boronic acids in these reactions offers advantages such as mild reaction conditions and high functional group tolerance.

Material Science

Organic Electronics

5-Pentylthiophene-2-boronic acid pinacol ester is utilized in the development of organic semiconductors due to its thiophene moiety, which contributes to electronic properties.

- Applications : It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Performance : The compound enhances charge transport properties, leading to improved efficiency in electronic devices.

Medicinal Chemistry

Drug Development

The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals targeting various diseases.

- Case Study : Research has shown that derivatives of thiophene compounds exhibit anti-cancer properties. For instance, studies have indicated that certain thiophene derivatives can inhibit cell proliferation in cancer cell lines.

- Mechanism of Action : The mechanism often involves interference with cell signaling pathways or induction of apoptosis in cancerous cells.

Photoredox Catalysis

5-Pentylthiophene-2-boronic acid pinacol ester can also serve as a substrate in photoredox catalysis, which utilizes light to drive chemical reactions.

- Applications : This method has been employed for generating acyl radicals under visible light, expanding the versatility of synthetic routes available for complex molecule construction.

- Case Study : In a study involving visible-light-driven acyl radical generation, thiophenes were shown to effectively participate in radical coupling reactions, demonstrating their utility in modern synthetic chemistry .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Solubility and Reactivity

Key Compounds for Comparison :

- 5-Carboxythiophene-2-boronic acid pinacol ester (CAS: N/A): Contains a carboxylic acid substituent.

- 5-Methoxycarbonylthiophene-2-boronic acid pinacol ester (CAS: 916138-13-1): Features a methoxycarbonyl group.

- 2,2'-Bithiophene-5-boronic acid pinacol ester (CAS: N/A): Extended bithiophene structure.

- 5-Nitrothiophene-2-boronic acid pinacol ester (CAS: 1309981-22-3): Nitro group at the 5-position.

Table 1: Comparative Physical and Chemical Properties

Reactivity in Cross-Coupling Reactions

- However, its improved solubility facilitates homogeneous reaction conditions .

- 5-Chlorothiophene-2-boronic acid pinacol ester (referenced in ): Reacts efficiently with 2-iodoazulene to form conjugated heterocycles, suggesting that electron-withdrawing groups (e.g., Cl) enhance electrophilicity and coupling speed .

- 5-Carboxythiophene-2-boronic acid ester : The carboxylic acid group may require protection (e.g., esterification) to avoid side reactions under basic Suzuki conditions .

Research Findings and Case Studies

- Suzuki-Miyaura Coupling : 5-Pentylthiophene-2-boronic acid pinacol ester has been employed in synthesizing thiophene-based polymers with tailored optoelectronic properties. Its performance is comparable to 5-hexyl analogs but with slightly reduced crystallinity due to shorter alkyl chains .

- Solubility Studies : Pinacol esters generally exhibit superior solubility compared to free boronic acids. For example, phenylboronic acid pinacol ester shows 2–3× higher solubility in chloroform than the parent acid . This trend likely extends to thiophene derivatives.

- Stability : Unlike nitro-substituted analogs, the pentyl variant demonstrates greater thermal stability, making it suitable for high-temperature reactions .

Q & A

Q. What is the role of 5-pentylthiophene-2-boronic acid pinacol ester in Suzuki-Miyaura coupling reactions?

This compound acts as a stabilized boronic acid precursor in cross-coupling reactions. The pinacol ester group enhances stability against protodeboronation while maintaining reactivity under basic conditions. Typical protocols involve palladium catalysts (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃), a base (e.g., K₃PO₄), and solvents like THF or toluene at 75–100°C . Yields exceeding 80% are achievable when coupling with aryl halides.

Q. What synthetic routes are employed to prepare this boronic ester?

Synthesis typically involves:

Q. What safety precautions are critical when handling this compound?

Though acute toxicity data are limited, hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitization. Use in a fume hood with PPE (gloves, goggles). Store sealed at 0–6°C to prevent hydrolysis .

Q. How is this compound purified post-synthesis?

Common methods:

- Column chromatography : Silica gel with hexane/EtOAc (4:1).

- Recrystallization : From ethanol at −20°C.

- Distillation : For large-scale production under reduced pressure .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling with electron-deficient aryl halides?

- Catalyst : Use PdCl₂(dtbpf) for enhanced electron-deficient substrate compatibility.

- Solvent : DMF/H₂O (3:1) improves solubility of polar substrates.

- Temperature : 90°C for 12–24 hours achieves >90% conversion.

- Additives : 1 eq. of LiCl suppresses proto-dehalogenation side reactions .

Q. What analytical methods quantify H₂O₂ using derivatives of this boronic ester?

- Principle : H₂O₂ oxidizes the boronic ester to 5-pentylthiophen-2-ol, detectable via UV-Vis (λ = 400 nm).

- Protocol :

Q. How does the pentylthiophene moiety influence conjugated polymer properties?

The pentyl chain enhances solubility in organic solvents (e.g., chloroform), while the thiophene ring contributes to:

- Electron-rich character : Reduces bandgap (1.8–2.2 eV) in polythiophenes.

- Charge mobility : FET devices show hole mobility up to 0.1 cm²/V·s.

- Optoelectronic applications : Used in OLEDs and organic photovoltaics .

Q. What strategies mitigate side reactions in multi-step syntheses?

Q. How do steric effects from the pentyl group affect coupling efficiency?

The pentyl chain introduces steric hindrance, reducing reaction rates with bulky substrates (e.g., ortho-substituted aryl halides). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。